3-(bromomethyl)-2-chloro-6-methylpyridine chemical properties
3-(bromomethyl)-2-chloro-6-methylpyridine chemical properties
An In-depth Technical Guide to 3-(bromomethyl)-2-chloro-6-methylpyridine: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
3-(bromomethyl)-2-chloro-6-methylpyridine is a trifunctionalized pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core substituted with a highly reactive bromomethyl group, a stabilizing chloro group, and a methyl group, offers a unique combination of electronic and steric properties. This configuration provides multiple reaction sites, positioning the molecule as a crucial intermediate for the synthesis of complex, high-value chemical entities. The strategic placement of these functional groups allows for selective and controlled molecular elaboration, making it an invaluable tool for constructing diverse molecular architectures with tailored biological activities and material properties.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles.
Core Chemical and Physical Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. While specific experimental data for this exact isomer can be sparse, its characteristics can be reliably inferred from closely related structures and computational models.
Compound Identity and Structure
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IUPAC Name: 3-(bromomethyl)-2-chloro-6-methylpyridine
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Molecular Formula: C₇H₇BrClN
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Molecular Weight: 220.50 g/mol
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Canonical SMILES: CC1=NC(=C(C=C1)CBr)Cl
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InChI Key: InChI=1S/C7H7BrClN/c1-5-3-4-6(8-10)7(9)11-5/h3-4H,2H2,1H3
Physicochemical Data
The following table summarizes the key physical and chemical properties. Data for closely related isomers, such as 3-bromo-2-chloro-6-methylpyridine (CAS 185017-72-5), are included for comparative context where direct data is unavailable.
| Property | Value / Description | Source(s) |
| Appearance | Typically a yellow low-melting solid or liquid. | [1] |
| Melting Point | 30-35 °C (for isomer 3-bromo-2-chloro-6-methylpyridine). | [4][5] |
| Boiling Point | 234.2±35.0 °C (Predicted for isomer 3-bromo-2-chloro-6-methylpyridine). | [5] |
| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | |
| Storage | Store under inert gas (nitrogen or argon) in a dry, cool, and well-ventilated place.[5][6] |
Synthesis and Manufacturing Logic
The synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine hinges on the selective halogenation of the methyl group at the 3-position of the 2-chloro-6-methylpyridine precursor. The method of choice must favor reaction at the methyl group's benzylic-like position over electrophilic substitution on the pyridine ring.
Key Synthetic Pathway: Free-Radical Bromination
The most common and effective method is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.
Causality Behind Experimental Choice: The C-H bonds of the methyl group are significantly weaker than the C-H bonds of the aromatic pyridine ring. Free-radical initiators generate bromine radicals from NBS, which preferentially abstract a hydrogen atom from the methyl group. This creates a stabilized benzylic-type radical on the carbon of the methyl group. This radical then reacts with another molecule of NBS or Br₂ to form the desired bromomethyl product and propagate the radical chain reaction. This pathway is highly selective and prevents unwanted bromination of the electron-deficient pyridine ring.[1]
Illustrative Synthetic Workflow
Caption: General workflow for synthesizing the target compound.
Experimental Protocol: Synthesis via NBS Bromination
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Reaction Setup: To a solution of 2-chloro-3,6-dimethylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.0-1.1 eq).
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Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq).
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Reaction Conditions: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent bulb to facilitate radical formation. Monitor the reaction progress using TLC or GC-MS.
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
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Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 3-(bromomethyl)-2-chloro-6-methylpyridine.
Reactivity and Mechanistic Insights
The synthetic value of 3-(bromomethyl)-2-chloro-6-methylpyridine stems from the distinct reactivity of its functional groups, which can be addressed selectively.
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The Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule. As a benzylic-like bromide, it is an excellent electrophile and highly susceptible to nucleophilic substitution (SN2) reactions .[3] This allows for the facile introduction of a vast array of functionalities by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is central to its role as a building block.[1]
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The Chloro Group (-Cl): The chlorine atom at the 2-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although harsh conditions are often required. More importantly, it serves as a crucial handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[2]
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The Pyridine Ring: The nitrogen atom in the ring can act as a base or a nucleophile, allowing for N-alkylation or the formation of pyridinium salts. The overall electronic nature of the ring is influenced by all three substituents.
Key Reaction Pathways
Caption: Primary reaction pathways for the target compound.
Applications in Research and Development
The trifunctional nature of this compound makes it a highly sought-after intermediate in several high-tech industries.
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Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs). The ability to sequentially modify the bromomethyl and chloro positions allows medicinal chemists to generate large libraries of novel compounds for drug discovery programs.[1][7] The pyridine core is a common motif in many drugs, and this intermediate provides a direct route to complex derivatives that may interact with biological targets like enzymes and receptors.[1]
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Agrochemical Development: In the agricultural sector, this compound is used to synthesize advanced pesticides, including insecticides, herbicides, and fungicides.[1][2][7] The halogen atoms and the pyridine scaffold are known to contribute to the biological activity of many agrochemicals. The fluorine atom, in particular, can enhance metabolic stability and potency.[3]
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Materials Science: The rigid, aromatic structure and the potential for functionalization make it a candidate for developing new organic materials with specific electronic or photophysical properties.[1]
Safety and Handling
As a reactive halogenated organic compound, 3-(bromomethyl)-2-chloro-6-methylpyridine and its close isomers require careful handling.
GHS Hazard Classification
Based on data for the isomeric compound 3-bromo-2-chloro-6-methylpyridine (CAS 185017-72-5), the following hazards are identified:
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Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][8]
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4][8]
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Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[4][8]
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Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][8]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[6]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
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First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6]
Conclusion
3-(bromomethyl)-2-chloro-6-methylpyridine stands out as a strategically designed chemical intermediate. Its value is derived from its trifunctional nature, particularly the high reactivity of the bromomethyl group for nucleophilic substitution and the utility of the chloro group for cross-coupling reactions. These features provide a robust and flexible platform for the synthesis of a wide range of complex molecules, cementing its importance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in scientific innovation.
References
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Available at: [Link]
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Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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3-Bromo-2-chloro-6-methylpyridine. (n.d.). PubChem. Available at: [Link]
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Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017). Oriental Journal of Chemistry. Available at: [Link]
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3 Bromo 6 Chloro 2 Methylpyridine. (n.d.). IndiaMART. Available at: [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Available at: [Link]
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